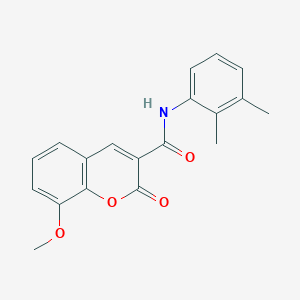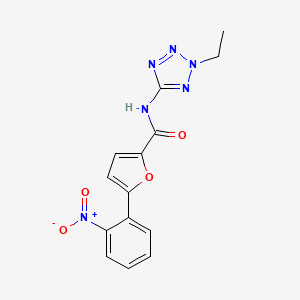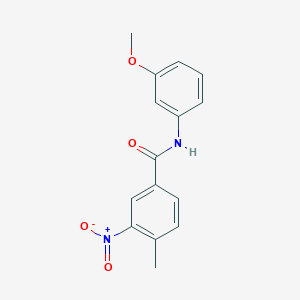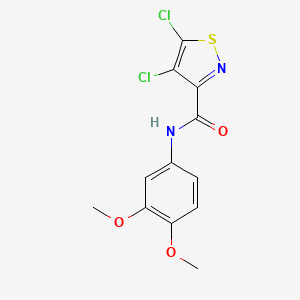![molecular formula C11H10BrN3O2S B5781900 2-bromo-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5781900.png)
2-bromo-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Aplicaciones Científicas De Investigación
2-bromo-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide has been shown to have potential applications in drug discovery and development. It has been reported to exhibit anticancer, antifungal, and antiviral activities. In addition, it has been found to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression and are involved in the development of cancer and other diseases.
Mecanismo De Acción
The mechanism of action of 2-bromo-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide is not fully understood. However, it has been suggested that the compound may exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and promoting cell cycle arrest. It has also been proposed that the compound may inhibit the activity of HDACs by binding to their catalytic sites and preventing the deacetylation of histones, thereby altering gene expression.
Biochemical and Physiological Effects:
This compound has been found to exhibit cytotoxicity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. It has also been shown to have antifungal activity against Candida albicans and antiviral activity against herpes simplex virus type 1 (HSV-1). In addition, the compound has been found to inhibit the activity of HDACs, which may have implications for the treatment of cancer and other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-bromo-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide in lab experiments is its broad-spectrum activity against cancer cell lines, fungi, and viruses. In addition, the compound has been shown to have a relatively low toxicity profile, which makes it a promising candidate for further development. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for research on 2-bromo-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide. One direction is to further investigate its mechanism of action, which may provide insights into its potential applications in drug discovery and development. Another direction is to explore its activity against other types of cancer and infectious diseases. Additionally, it may be beneficial to investigate the potential synergistic effects of this compound with other drugs or therapies. Finally, further studies are needed to assess the safety and efficacy of this compound in vivo.
Métodos De Síntesis
The synthesis of 2-bromo-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide involves the reaction of 2-bromo-4'-methylacetanilide and 5-(methoxymethyl)-1,3,4-thiadiazole-2-amine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst, such as 4-dimethylaminopyridine (DMAP) or triethylamine (TEA). The reaction is typically carried out in a solvent, such as dichloromethane or dimethylformamide, at room temperature or under reflux conditions.
Propiedades
IUPAC Name |
2-bromo-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O2S/c1-17-6-9-14-15-11(18-9)13-10(16)7-4-2-3-5-8(7)12/h2-5H,6H2,1H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDOOYYUPUSBQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[1-(4-nitrophenyl)ethylidene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B5781823.png)

![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-chloroaniline](/img/structure/B5781831.png)
![3,4-dimethoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5781838.png)
![(1-benzyl-4-piperidinyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5781840.png)
![6-chloro-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5781845.png)
![N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea](/img/structure/B5781851.png)



![1-(4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5781894.png)


